2-({6-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]pyridazin-3-yl}sulfanyl)-N-[3-(trifluoromethyl)phenyl]acetamide
Description
This compound is a heterocyclic acetamide derivative featuring a pyridazine-thiazole core substituted with a 4-fluorophenyl group and a sulfanyl-linked acetamide moiety terminating in a 3-(trifluoromethyl)phenyl group. The pyridazine and thiazole rings are known for their electron-deficient nature, which may enhance binding interactions in biological systems, while the trifluoromethyl group improves metabolic stability and lipophilicity .
Properties
IUPAC Name |
2-[6-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]pyridazin-3-yl]sulfanyl-N-[3-(trifluoromethyl)phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16F4N4OS2/c1-13-21(34-22(28-13)14-5-7-16(24)8-6-14)18-9-10-20(31-30-18)33-12-19(32)29-17-4-2-3-15(11-17)23(25,26)27/h2-11H,12H2,1H3,(H,29,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCUUCHMDTMWQHS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=C(C=C2)F)C3=NN=C(C=C3)SCC(=O)NC4=CC=CC(=C4)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16F4N4OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
504.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({6-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]pyridazin-3-yl}sulfanyl)-N-[3-(trifluoromethyl)phenyl]acetamide typically involves multiple stepsThe final step involves the attachment of the trifluoromethyl group under specific conditions .
Industrial Production Methods
Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. These methods often include the use of catalysts and controlled environments to facilitate the reactions efficiently .
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the thiazole and pyridazine rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce different functional groups into the molecule .
Scientific Research Applications
Anticancer Properties
Recent studies have indicated that this compound exhibits significant anticancer properties. The mechanism of action appears to involve the induction of apoptosis in cancer cells, particularly through interactions with proteins involved in cell survival pathways.
Key Findings:
- Cytotoxicity Testing : The compound has shown effective cytotoxicity against various cancer cell lines, including A549 (human lung adenocarcinoma) and NIH/3T3 (mouse embryoblast). The IC50 values indicate a notable reduction in cell viability.
- Mechanism of Action : Molecular dynamics simulations suggest that the compound interacts with key proteins through hydrophobic interactions, leading to apoptosis in targeted cancer cells.
Structure-Activity Relationship (SAR)
The structure of the compound plays a pivotal role in its biological activity. Specific functional groups enhance its potency:
- The thiazole ring is essential for cytotoxic activity.
- Substituents on the phenyl rings significantly influence efficacy.
Study 1: Antitumor Activity
In a study conducted by Evren et al. (2019), derivatives similar to this compound were synthesized and tested for anticancer properties. The results indicated strong selectivity against A549 cells, with IC50 values comparable to those observed for the target compound.
Study 2: Mechanistic Insights
Another research effort focused on the molecular interactions of thiazole derivatives with Bcl-2 proteins. Modifications in the phenyl ring were found to enhance binding affinity, correlating with increased cytotoxicity against cancer cells.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. The thiazole and pyridazine rings can interact with enzymes or receptors, leading to various biological effects. The trifluoromethyl group enhances the compound’s stability and bioavailability .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and pharmacological differences between the target compound and analogous derivatives:
Key Structural and Functional Insights:
Core Heterocycles :
- The target compound’s pyridazine-thiazole core is distinct from triazole () or dihydroimidazo-thiazole () systems. Pyridazine’s electron deficiency may enhance interactions with ATP-binding pockets in kinases compared to triazole derivatives .
- Thiazole rings in all analogs contribute to aromatic stacking and hydrogen bonding, critical for target engagement .
Sulfanyl linkages (e.g., in the target compound and ) enhance conformational flexibility, whereas sulfonamide groups () introduce rigidity and hydrogen-bonding capacity .
Pharmacological Implications :
- Fluorophenyl and trifluoromethyl groups are recurrent in kinase inhibitors (e.g., EGFR, p38 MAPK), suggesting the target compound may share mechanistic similarities with and derivatives .
- Anti-exudative or antiproliferative activities observed in other acetamide derivatives (e.g., ) highlight the scaffold’s versatility, though the target compound’s specific efficacy remains uncharacterized .
Research Findings and Data Tables
Table 1: Comparative Physicochemical Properties
| Property | Target Compound | Compound | Compound | Compound |
|---|---|---|---|---|
| Molecular Weight (g/mol) | 517.5 | 534.6 | 491.4 | 571.2 |
| logP (Predicted) | 3.5 | 4.1 | 2.8 | 3.9 |
| Hydrogen Bond Acceptors | 7 | 6 | 8 | 9 |
Biological Activity
The compound 2-({6-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]pyridazin-3-yl}sulfanyl)-N-[3-(trifluoromethyl)phenyl]acetamide is a complex organic molecule with significant potential in medicinal chemistry. This article explores its biological activity, mechanisms of action, and related research findings.
Chemical Structure and Properties
The compound's structure integrates several pharmacologically relevant moieties, including thiazole, pyridazine, and an acetamide group. Its molecular formula is , with a molecular weight of approximately 486.49 g/mol. The presence of fluorine atoms enhances its lipophilicity and may influence its biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. It may function as an enzyme inhibitor or modulator of signaling pathways. The thiazole moiety is known for its role in various biological activities, including antimicrobial and anticancer effects .
Antimicrobial Activity
Research has indicated that thiazole derivatives exhibit notable antimicrobial properties. For instance, compounds similar to the one have shown efficacy against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium. The incorporation of the thiazole ring enhances the compound's ability to disrupt bacterial cell walls or inhibit essential metabolic pathways .
Anticancer Activity
Studies have demonstrated that derivatives containing thiazole structures can exhibit significant anticancer activity. For example, certain thiazole derivatives have been shown to decrease the viability of cancer cell lines such as Caco-2 (human colorectal carcinoma) and A549 (human lung carcinoma) cells. The presence of electron-donating groups like methyl on the phenyl ring has been correlated with increased anticancer potency .
Case Studies and Research Findings
- Antimicrobial Efficacy :
- Cytotoxicity :
- Structure-Activity Relationship (SAR) :
Data Summary Table
| Activity Type | Cell Line/Organism | IC50 Value | Notes |
|---|---|---|---|
| Antimicrobial | MRSA | Not specified | Potential for further exploration |
| Antimicrobial | Vancomycin-resistant E. faecium | Not specified | Broad-spectrum efficacy observed |
| Anticancer | Caco-2 | 39.8% viability | Significant reduction compared to control |
| Anticancer | A549 | 31.9% viability | Enhanced activity with specific substitutions |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
